molecular formula C14H17NO5 B2790202 Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate CAS No. 1255717-04-4

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B2790202
CAS No.: 1255717-04-4
M. Wt: 279.292
InChI Key: CPWNUOJLLPXDNI-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group and an oxetane ring. This compound is widely used as an intermediate in peptide synthesis and drug discovery due to the stability of the Cbz group under basic conditions and its compatibility with orthogonal protection strategies . Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 291.29 g/mol (calculated from evidence-based analogs). The oxetane ring enhances metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name

methyl 2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUOJLLPXDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzyloxycarbonylamino group: This step often involves the protection of an amine group with a benzyloxycarbonyl (Cbz) protecting group.

    Esterification: The final step involves the esterification of the oxetane derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate

  • Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
  • CAS Number : 141632-38-4 .
  • Key Properties :
    • Molecular Weight : 245.27 g/mol.
    • Solubility : Soluble in DMSO and chloroform; requires storage at -20°C to prevent decomposition .
  • Comparison: The Boc group offers superior stability under acidic conditions compared to Cbz, making it preferable for stepwise peptide synthesis .

Methyl 2-Amino-2-(oxetan-3-yl)acetate Oxalate

  • Structure : Unprotected amine form (oxalate salt).
  • CAS Number : 933738-89-7 .
  • Key Properties :
    • Molecular Weight : 235.2 g/mol.
    • Reactivity : Free amine group enables direct participation in amide bond formation without deprotection .
  • Comparison :
    • Lacks the Cbz group, making it unsuitable for applications requiring selective deprotection.
    • Higher hygroscopicity due to the oxalate counterion, complicating handling .

Ethyl 2-(3-(Cyclopentylamino)oxetan-3-yl)acetate

  • Structure: Ethyl ester with a cyclopentylamino-oxetane moiety.
  • CAS Number: Not explicitly listed; referenced in synthesis workflows .
  • Key Properties :
    • Molecular Weight : ~227.28 g/mol (estimated).
    • Applications : Used in heterocyclic compound synthesis for kinase inhibitors .
  • Comparison: Ethyl ester provides slower hydrolysis rates than methyl esters, beneficial for prolonged reaction times . The cyclopentylamino group introduces basicity, altering solubility in polar solvents .

Data Tables

Table 1. Physicochemical Properties of Key Compounds

Compound CAS Number Molecular Weight (g/mol) Solubility Stability Conditions
Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate 1416323-08-4 291.29 DMSO, CHCl₃ Stable at -20°C
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate 141632-38-4 245.27 DMSO, CHCl₃ Stable at -80°C
Methyl 2-amino-2-(oxetan-3-yl)acetate oxalate 933738-89-7 235.20 Water, MeOH Hygroscopic

Stability and Deprotection Strategies

  • The Cbz group in the target compound is cleaved via hydrogenolysis (H₂/Pd-C), while the Boc group requires acidic conditions (TFA) . This dichotomy allows sequential deprotection in multi-step syntheses .
  • Oxetane-containing analogs exhibit improved metabolic stability compared to tetrahydrofuran (THF) derivatives, as demonstrated in preclinical pharmacokinetic studies .

Crystallographic Insights

  • Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate adopts a V-shaped conformation in the solid state, with intramolecular hydrogen bonds between the oxetane oxygen and the ester carbonyl . This conformation enhances crystallinity, facilitating purification .

Toxicity and Handling

  • The unprotected oxalate salt (CAS 933738-89-7) is classified as H302 (harmful if swallowed) and H319 (causes eye irritation) .

Biological Activity

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS Number: 1255717-04-4) is an organic compound notable for its complex structure, which includes a benzyloxycarbonyl (Cbz) protecting group and an oxetane ring. This compound has garnered interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities and unique reactivity patterns.

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • Purity : ≥ 97% .

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities, particularly through interactions with biological macromolecules such as proteins and nucleic acids. The presence of the oxetane ring and the benzyloxycarbonyl group may enhance its reactivity, potentially leading to enzyme inhibition or modulation of protein functions.

  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity. This could lead to inhibition or activation of metabolic pathways.
  • Nucleic Acid Binding : There is potential for binding with nucleic acids, which could influence gene expression or interfere with replication processes.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound could possess similar properties.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, as well as its biological assays. Here are some notable findings:

Interaction Studies

A study highlighted that this compound interacts with various enzymes, which may lead to significant biological effects. Specific interactions were noted with:

  • Proteases : Potential inhibition observed in preliminary assays.
  • Kinases : Modulation of kinase activity has been suggested, impacting signaling pathways.

Case Studies

  • Antitumor Activity : In vitro studies indicated that derivatives of this compound showed cytotoxic effects against cancer cell lines, suggesting a possible application in cancer therapy.
  • Antimicrobial Activity : Compounds structurally related to this compound exhibited significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-2-(oxetan-3-yl)acetateC13H17NO4Lacks benzyloxycarbonyl protection; simpler structure
Benzyloxycarbonyl-L-alanineC11H12N2O4Contains an amino acid backbone; used in peptide synthesis
Methyl 3-hydroxybutanoateC7H14O3A simpler ester; lacks the oxetane ring

Q & A

Basic: What are the critical synthetic considerations for optimizing the yield of Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate?

Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions. Key factors include:

  • Protection Strategies : The benzyloxycarbonyl (Z) group protects the amine during synthesis. Use of triethylamine as a base facilitates deprotonation and minimizes side reactions (e.g., racemization) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the oxetane ring while stabilizing intermediates .
  • Temperature Control : Reactions involving oxetane derivatives often require mild temperatures (0–25°C) to prevent ring-opening side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–33%) is effective for isolating the product .

Basic: How can the stereochemical integrity of the oxetan-3-yl group be confirmed post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >2 minutes indicate stereochemical purity .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., oxetane C-O-C ~109°) and torsional deviations (e.g., methyl ester group deviation <5.5° from the plane) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., 3JHH^3J_{\text{HH}} for oxetane protons) validate spatial arrangements .

Advanced: What mechanistic role does the oxetane ring play in nucleophilic substitution reactions involving this compound?

Methodological Answer:
The oxetane ring’s strain (ca. 26 kcal/mol) and electron-deficient oxygen atom enhance reactivity:

  • Ring-Opening Pathways : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the oxetane, leading to spirocyclic intermediates. For example, reaction with NaN3_3 forms azide derivatives via SN2 mechanisms .
  • Stereoelectronic Effects : The oxetane’s puckered conformation directs nucleophilic attack to the less hindered face, preserving stereochemistry in downstream products .
  • Computational Modeling : DFT studies (B3LYP/6-31G*) predict transition-state geometries and activation energies for regioselective ring-opening .

Advanced: How do molecular interactions in the solid state influence the compound’s stability and reactivity?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular O–H⋯O bonds (e.g., between the ester carbonyl and oxetane oxygen) stabilize conformations, reducing hydrolytic degradation .
  • Crystal Packing : X-ray data (e.g., P21_1/n space group, β = 109.74°) show molecules linked via N–H⋯O chains along the b-axis, enhancing thermal stability .
  • Moisture Sensitivity : The benzyloxycarbonyl group’s hydrophobicity mitigates hygroscopicity, but oxetane ring strain increases susceptibility to aqueous acid/base conditions .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Discrepancies in IC50_{50} values (e.g., enzyme inhibition) often arise from variations in buffer pH or incubation times. Validate protocols using positive controls (e.g., Boc-protected analogs) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., methyl glycolate from ester hydrolysis) that may interfere with activity assays .
  • Docking Studies : Molecular docking (AutoDock Vina) reconciles divergent activity by modeling ligand-receptor interactions. For example, oxetane-O hydrogen bonds to kinase active sites explain inhibitory potency .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and identity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C18_{18}H21_{21}N3_3O6_6) with <2 ppm error .
  • IR Spectroscopy : Peaks at 1690–1730 cm1^{-1} (ester C=O) and 1520 cm1^{-1} (amide II) validate functional groups .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates high purity .

Advanced: How does computational modeling predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

  • Reactivity Descriptors : Fukui indices (DFT calculations) identify nucleophilic/electrophilic sites. The oxetane β-carbon has high ff^- values, aligning with observed nucleophilic attack .
  • Solvent Effects : COSMO-RS simulations predict solubility in DMSO > MeCN > water, guiding solvent selection for catalytic reactions .
  • Transition-State Analysis : QM/MM models simulate ring-opening energetics, revealing rate-limiting steps in multi-step syntheses .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Safety : Oxetane derivatives are prone to exothermic decomposition. Use adiabatic calorimetry to optimize batch reactor conditions .
  • Catalyst Loading : Reduce Pd/C catalyst amounts (from 10% to 2%) during Z-group deprotection to minimize costs while maintaining >90% yield .
  • Continuous Flow Systems : Microreactors improve mixing and heat transfer for oxetane ring-forming steps, reducing batch variability .

Tables

Table 1: Key Structural Parameters from X-ray Crystallography

ParameterValueSource
Dihedral angle (aromatic)43.1(1)°
Torsion angle (ester)C7–O4–C6–C4 = 179.58(8)°
Hydrogen bond lengthN–H⋯O = 2.89 Å

Table 2: Common Reagents and Conditions

Reaction TypeReagents/ConditionsYield (%)Source
ProtectionBenzyl chloroformate, Et3_3N65–88
DeprotectionH2_2/Pd-C, MeOH90–95
Ring-OpeningNaN3_3, DMF, 25°C73

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